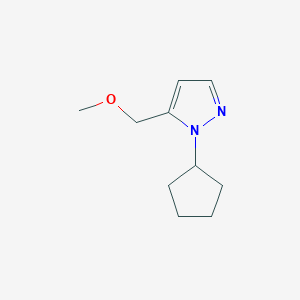

1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole

Beschreibung

Eigenschaften

IUPAC Name |

1-cyclopentyl-5-(methoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-13-8-10-6-7-11-12(10)9-4-2-3-5-9/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAUHBBXWAUUHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=NN1C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to Elucidating the Mechanism of Action for Novel Pyrazole-Based Compounds: A Case Study of 1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole

Foreword: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of FDA-approved therapeutics. These five-membered heterocyclic compounds exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic effects. Drugs such as Celecoxib (a COX-2 inhibitor) and Crizotinib (a kinase inhibitor) highlight the therapeutic versatility of this chemical motif.

This guide addresses the novel compound 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole . As of the date of this publication, its specific molecular mechanism of action is not described in the public scientific literature. Therefore, this document serves as an in-depth technical guide for researchers and drug development professionals, outlining a systematic and robust workflow to identify its biological target(s), validate engagement, and delineate the downstream signaling pathways. We will leverage established knowledge of the broader pyrazole class to inform a hypothesis-driven investigation, providing field-proven protocols and data interpretation frameworks.

Foundational Analysis: Hypothesis Generation for Potential Targets

Given the structural features of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole and the extensive history of related compounds, we can formulate initial hypotheses regarding its potential biological targets. The pyrazole core is a bioisostere for various aromatic systems and is adept at forming key interactions, such as hydrogen bonds and hydrophobic contacts, within protein binding pockets.

Potential Target Classes:

-

Protein Kinases: A significant number of pyrazole-containing drugs are kinase inhibitors. The N-1 and N-2 atoms of the pyrazole ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP. Targets could include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or Cyclin-Dependent Kinases (CDKs).

-

Cyclooxygenase (COX) Enzymes: The diaryl-heterocycle structure is classic for COX-2 inhibitors like Celecoxib. While our target compound is not a diaryl derivative, the substituted pyrazole core warrants investigation into this pathway, which is central to inflammation.

-

Other Enzymes and Receptors: The pyrazole scaffold is also found in drugs targeting a variety of other proteins, such as monoamine oxidase (MAO) for antidepressant effects or cannabinoid receptors (CB1) as seen with Rimonabant.

This initial analysis allows for the design of a targeted, yet comprehensive, screening strategy to identify the compound's primary mechanism of action.

A Multi-Phased Experimental Workflow for Mechanism of Action (MoA) Elucidation

We propose a three-phase workflow designed to systematically identify and validate the molecular target and its functional consequences. This workflow ensures that each step is self-validating, building a robust body of evidence.

Figure 1: A multi-phase workflow for MoA elucidation.

Phase 1: Broad Screening for Target Identification

The initial objective is to cast a wide net to identify potential biological targets. This is achieved through parallel screening approaches.

-

Biochemical Screening: The compound is tested against a large, commercially available panel of purified enzymes or receptors. Given the profile of pyrazoles, a kinase panel (e.g., Eurofins' KinaseProfiler™) is a logical starting point. This provides direct evidence of interaction with isolated proteins.

-

Phenotypic Screening: The compound is applied to various cultured cell lines representing different diseases (e.g., cancer cell lines, inflammatory models) to observe a whole-cell effect, such as inhibition of proliferation, induction of apoptosis, or reduction of inflammatory markers. A positive "hit" in a phenotypic screen provides a functional context for the biochemical findings.

Phase 2: Hit-to-Target Validation

Any "hits" from Phase 1 must be rigorously validated to confirm they are not artifacts and to quantify the interaction. This phase is critical for building confidence in a potential target.

-

Dose-Response Assays: The initial hit is confirmed by generating a full dose-response curve in the relevant biochemical or cell-based assay to determine potency (IC₅₀ or EC₅₀).

-

Direct Binding Confirmation: It is essential to prove the compound physically binds to the target protein.

-

Surface Plasmon Resonance (SPR): Provides real-time kinetics of the binding interaction (kₐ, kₔ) and the binding affinity (Kₔ).

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kₔ) and stoichiometry.

-

-

Cellular Target Engagement: To be therapeutically relevant, the compound must engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard. It measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement in cells or even tissues.

Phase 3: Delineating the Downstream Signaling Pathway

With a validated target, the final phase investigates the functional consequences of this interaction. If the target is a kinase, for example, we must identify which downstream pathways are modulated.

-

Western Blotting: This technique is used to measure changes in the phosphorylation state of key downstream effector proteins in a signaling cascade after treating cells with the compound.

-

Reporter Gene Assays: These assays are used to measure the activity of transcription factors that are regulated by the signaling pathway .

-

Transcriptomics (RNA-seq): A global, unbiased view of how the compound alters gene expression can provide profound insights into its broader biological effects and confirm the modulation of the target pathway.

Key Experimental Protocols & Data Presentation

To ensure scientific integrity, all protocols must be robust and self-validating. Below are examples of a core protocol and how quantitative data should be structured.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole with a candidate protein (e.g., "Kinase X") in intact cells.

Methodology:

-

Cell Culture: Grow a relevant cell line (e.g., A549 lung carcinoma) to ~80% confluency.

-

Compound Treatment: Treat cells with the test compound (e.g., at 10x the IC₅₀) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

-

Cell Harvest: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

-

Heating Gradient: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

-

Separation: Centrifuge the heated lysates at high speed (20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

-

Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of the target protein ("Kinase X") remaining at each temperature point via Western Blot or ELISA.

-

Data Interpretation: In the vehicle-treated samples, the amount of soluble Kinase X will decrease as the temperature increases. In the compound-treated samples, the binding of the compound will stabilize Kinase X, resulting in a shift of the melting curve to higher temperatures.

Data Presentation: Quantitative Summary

All quantitative data must be presented clearly for comparison.

Table 1: Hypothetical Target Validation Data for Compound XYZ

| Assay Type | Target Protein | Parameter | Value |

|---|---|---|---|

| Biochemical Assay | Kinase X | IC₅₀ | 75 nM |

| Cell Proliferation | A549 Cells | GI₅₀ | 250 nM |

| Direct Binding (SPR) | Kinase X | Kₔ | 55 nM |

| Target Engagement (CETSA) | Kinase X | ΔTₘ | +4.2 °C |

Visualization of a Hypothetical Signaling Pathway

Assuming our workflow identified the compound as an inhibitor of a hypothetical "Kinase X" that is upstream of the MAP Kinase pathway, the mechanism could be visualized as follows.

Figure 2: Hypothetical signaling pathway inhibited by the compound.

Conclusion and Authoritative Grounding

This guide outlines a comprehensive, industry-standard workflow for elucidating the mechanism of action of a novel compound like 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole. By starting with broad, unbiased screening and progressively applying more specific, rigorous validation techniques, researchers can confidently identify and characterize a compound's molecular target. The process moves from asking "What does the compound do?" to "What does it bind to?" and finally, "How does that binding event cause a cellular effect?". This systematic approach is fundamental to modern drug discovery, ensuring that development programs are built on a solid, mechanistically-sound foundation. The versatility of the pyrazole scaffold suggests a high probability of identifying a therapeutically relevant target, continuing this molecule class's legacy of clinical success.

References

-

Title: Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents Source: Technology Networks URL: [Link]

-

Title: Target Validation in Drug Discovery Source: Sygnature Discovery URL: [Link]

-

Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL: [Link]

-

Title: Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors Source: Hilaris Publisher URL: [Link]

-

Title: Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors Source: Frontiers URL: [Link]

-

Title: Target identification and validation in research Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

-

Title: Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation Source: PubMed URL: [Link]

-

Title: From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy Source: PubMed URL: [Link]

-

Title: Navigating Phase 1: Target Identification and Validation in Drug Discovery Source: Crown Bioscience URL: [Link]

-

Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL: [Link]

-

Title: Target Identification & Validation in Drug Discovery Source: Technology Networks URL: [Link]

-

Title: Target Identification and Validation in Drug Discovery Source: Chemspace URL: [Link]

-

Title: Pyrazole-containing kinase inhibitors targeting CDKs (compounds 28–39). Source: ResearchGate URL: [Link]

-

Title: Pyrazole Derivatives as Selective COX-2 Inhibitors Source: ResearchGate URL: [Link]

-

Title: New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects Source: Taylor & Francis Online URL: [Link]

-

Title: Elucidating Compound Mechanism of Action by Network Perturbation Analysis Source: PMC - NIH URL: [Link]

-

Title: Unlocking the mechanism of action: a cost-effective flow cytometry approach for accelerating antimicrobial drug development Source: ResearchGate URL: [Link]

-

Title: Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding Source: PMC URL: [Link]

-

Title: Elucidating Compound Mechanism of Action by Network Perturbation Analysis Source: PubMed URL: [Link]

-

Title: Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding Source: Sensus Impact (Silverchair) URL: [Link]

The Discovery and Enduring Legacy of Pyrazole Derivatives: An In-Depth Technical Guide

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles are a class of five-membered heterocyclic aromatic organic compounds characterized by a diazole ring structure containing three carbon atoms and two adjacent nitrogen atoms[1]. While incredibly rare in nature, the synthetic pyrazole scaffold has become a "privileged structure" in modern medicinal chemistry and drug development[1][2]. The unique physicochemical properties of the pyrazole ring—including its capacity for hydrogen bonding, its metabolic stability, and its tautomerism—make it an ideal pharmacophore for interacting with diverse biological targets, ranging from cyclooxygenase enzymes to intracellular tyrosine kinases[1][3].

Historical Genesis: Ludwig Knorr and the Birth of Antipyrine

The history of pyrazole chemistry is deeply intertwined with the birth of the modern pharmaceutical industry. In 1883, the German chemist Ludwig Knorr was attempting to synthesize quinoline derivatives to discover new antipyretic (fever-reducing) agents[1][4]. During his experiments involving the condensation of phenylhydrazine with ethyl acetoacetate, Knorr serendipitously synthesized a novel heterocyclic compound[5].

He named this new class of compounds "pyrazole" and identified the specific derivative as 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, which he trademarked as Antipyrine (phenazone)[1][6]. Antipyrine exhibited potent analgesic, antipyretic, and antirheumatic activities, becoming one of the earliest synthetic organic compounds employed as a widespread medicine, long predating the modern regulatory era of drug discovery[1][5].

Core Synthetic Methodology: The Knorr Pyrazole Synthesis

The foundational method for constructing the pyrazole ring, developed by Knorr in 1883, remains a cornerstone of synthetic organic chemistry[5][7]. The reaction involves the condensation of a 1,3-dicarbonyl compound (or a β -ketoester) with a hydrazine derivative[7][8].

Mechanistic Causality

The reaction is driven by acid catalysis. The addition of an acid protonates the carbonyl oxygen of the 1,3-dicarbonyl, significantly enhancing its electrophilicity. This facilitates the initial nucleophilic attack by the more nucleophilic nitrogen of the hydrazine, forming a carbinolamine intermediate that rapidly dehydrates to a hydrazone[9][10]. The secondary nitrogen then attacks the remaining carbonyl group, driving an intramolecular cyclization. A final dehydration step yields the thermodynamically stable, aromatic pyrazole ring[9][11].

Standardized Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

To ensure a self-validating and reproducible workflow, the following protocol outlines the green-catalyzed synthesis of a standard pyrazole derivative[8].

Reagents & Materials:

-

Acetylacetone (1,3-dicarbonyl precursor)

-

Hydrazine hydrate (Nucleophile)

-

Ammonium chloride ( NH4Cl ) (Green acid catalyst)

-

Ethanol (Solvent)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, dissolve 10 mmol of acetylacetone in 15 mL of ethanol.

-

Catalysis: Add 10 mol% of NH4Cl . Causality: The mild acidity of NH4Cl is sufficient to activate the carbonyl carbon without causing unwanted side reactions or requiring harsh, environmentally damaging mineral acids[8].

-

Nucleophilic Addition: Place the flask in an ice bath (0-5°C). Slowly add 10 mmol of hydrazine hydrate dropwise under vigorous stirring. Causality: The reaction is highly exothermic; controlled addition prevents solvent boil-off and suppresses the formation of polymeric byproducts[11].

-

Cyclization: Remove the ice bath and reflux the mixture at 80°C for 2-3 hours.

-

Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC). Self-Validation: The reaction is complete when the starting material spot disappears.

-

Isolation: Pour the mixture into crushed ice. The crude 3,5-dimethylpyrazole will precipitate as a solid. Filter and recrystallize from hot water or ethanol.

-

Structural Confirmation: Perform FT-IR and 1H -NMR analysis. Self-Validation: The disappearance of the broad carbonyl stretch (~1710 cm −1 ) and the appearance of a sharp C=N stretch (~1550 cm −1 ) confirm successful cyclization and aromatization[8].

Workflow of the Knorr Pyrazole Synthesis highlighting key mechanistic intermediates.

Evolution of Pyrazole Drugs: From NSAIDs to Kinase Inhibitors

The COX-2 Era: Rational Design of Celecoxib

For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen were used to treat pain by inhibiting cyclooxygenase (COX) enzymes, which convert arachidonic acid into inflammatory prostaglandins[12][13]. However, traditional NSAIDs non-selectively inhibit both COX-1 (responsible for gastrointestinal mucosal protection) and COX-2 (induced during inflammation), leading to severe GI bleeding[14].

In the 1990s, the Searle division of Monsanto (led by John Talley) utilized the pyrazole scaffold to design Celecoxib (Celebrex), a highly selective COX-2 inhibitor[12][14].

-

Structure-Activity Relationship (SAR): The researchers discovered that a 1,5-diarylpyrazole moiety was critical for activity[12].

-

Mechanistic Selectivity: Celecoxib features a para-sulfamoylphenyl group at position 1 of the pyrazole ring[12][15]. COX-2 possesses a valine residue at position 523, creating a secondary hydrophilic side pocket. COX-1 has a bulkier isoleucine at this position, which sterically blocks this pocket. The sulfonamide group of celecoxib perfectly docks into the COX-2 specific pocket, achieving massive selectivity and sparing the GI tract[14].

Mechanism of selective COX-2 inhibition by celecoxib sparing homeostatic COX-1.

The Modern Era: Ruxolitinib and Kinase Inhibition

In contemporary oncology and immunology, the pyrazole ring has proven invaluable in the design of kinase inhibitors[16][17]. Ruxolitinib , developed by Incyte and Novartis, is a potent, orally available pyrazole derivative that selectively inhibits Janus Kinase 1 (JAK1) and JAK2[3][18].

Aberrant JAK/STAT signaling (often driven by the JAK2 V617F mutation) is a primary driver of myeloproliferative neoplasms (MPNs) such as myelofibrosis[3][18].

-

Binding Mechanism: Ruxolitinib acts as an ATP-competitive inhibitor. The nitrogen atoms of the pyrazole core form critical bidentate hydrogen bonds with the hinge region of the kinase domain (specifically with the backbone amide and carbonyl of target residues), locking the kinase in an inactive conformation and halting the phosphorylation of STAT proteins[3][16].

Ruxolitinib-mediated inhibition of the JAK/STAT signaling pathway.

Quantitative Data Summary

The following table summarizes the pharmacological evolution of pyrazole derivatives, highlighting the transition from early, non-selective agents to highly targeted modern therapeutics.

| Drug (Year) | Primary Target | Pharmacological Indication | Key Binding Affinity / IC 50 | Elimination Half-Life |

| Antipyrine (1883) | Non-selective COX | Analgesic, Antipyretic | N/A (Weak non-selective) | ~12 hours |

| Celecoxib (1998) | COX-2 (Selective) | Osteoarthritis, Rheumatoid Arthritis | COX-2: ~0.04 μ MCOX-1: >15 μ M | ~11 hours |

| Ruxolitinib (2011) | JAK1 / JAK2 | Myelofibrosis, Polycythemia Vera | JAK1: 3.3 nMJAK2: 2.8 nM | ~3 hours |

Conclusion

From Ludwig Knorr's accidental discovery of antipyrine in 1883 to the rational, structure-based design of modern blockbuster drugs like celecoxib and ruxolitinib, the pyrazole scaffold has demonstrated unparalleled versatility. The ability to finely tune the electronic and steric properties of the pyrazole ring through established methodologies like the Knorr synthesis ensures that this heterocycle will remain at the forefront of targeted drug discovery for decades to come.

References

- ajptonline.com - D.

- wikipedia.

- britannica.

- benchchem.

- ijpbs.

- researchgate.

- researchgate.

- nih.

- nih.

- jetir.

- acs.

- nih.

Sources

- 1. ajptonline.com [ajptonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 5. ijpbs.com [ijpbs.com]

- 6. sciensage.info [sciensage.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jetir.org [jetir.org]

- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 10. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Celecoxib - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Tracing the origins of COX-2 inhibitors' structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

Technical Whitepaper: 1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole in Drug Discovery

Executive Summary

In modern medicinal chemistry, the design of highly selective small-molecule inhibitors relies heavily on privileged scaffolds. 1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole (CAS: )[1] has emerged as a highly versatile building block. By combining the conformational rigidity of a cyclopentyl ring with the hydrogen-bonding potential of a methoxymethyl (MOM) group, this compound serves as an ideal core for developing kinase inhibitors, GPCR antagonists, and ion channel blockers. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and integration into high-throughput screening (HTS) workflows.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final active pharmaceutical ingredient (API). The properties of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole are summarized below.

| Property | Value | Implication for Drug Design |

| CAS Number | 1856021-86-7 | Unique identifier for procurement and regulatory tracking [1]. |

| Molecular Formula | C10H16N2O | Low molecular weight allows for extensive downstream functionalization. |

| Molecular Weight | 180.25 g/mol | Highly ligand-efficient; leaves ample room within the Rule of 5 limits. |

| H-Bond Donors (HBD) | 0 | Enhances membrane permeability and oral bioavailability. |

| H-Bond Acceptors (HBA) | 2 | Nitrogen and oxygen atoms serve as key interaction points with target proteins. |

| cLogP (Predicted) | ~1.8 - 2.1 | Optimal lipophilicity for balancing solubility and target affinity. |

Mechanistic Rationale in Scaffold Design

As an Application Scientist, I do not select building blocks arbitrarily; every structural feature must serve a distinct pharmacological purpose.

-

The Cyclopentyl Moiety: Linear alkyl chains suffer from high entropic penalties upon binding due to multiple rotational degrees of freedom. The cyclopentyl group restricts these conformations, pre-organizing the molecule for target binding. Furthermore, it provides optimal steric bulk to fill hydrophobic pockets (such as the selectivity pocket adjacent to the kinase hinge region) while demonstrating superior metabolic stability against cytochrome P450-mediated oxidation compared to straight-chain analogs [3].

-

The Methoxymethyl (MOM) Group: The MOM group at the 5-position acts as a dual-purpose functional handle. Pharmacologically, the ether oxygen acts as a localized hydrogen bond acceptor, capable of interacting with specific gatekeeper residues in the target binding site [2]. Synthetically, it modulates the pKa of the adjacent pyrazole nitrogen, altering the compound's electronic profile and improving its solubility profile compared to purely lipophilic substituents.

Pharmacological Application: Kinase Inhibition Pathways

Pyrazoles are classically deployed as ATP-competitive kinase inhibitors. The sp2-hybridized nitrogen atoms of the pyrazole core form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region.

Mechanism of RTK inhibition by pyrazole-based scaffolds.

Synthetic Methodology & Validation

The synthesis of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole is typically achieved via a regioselective Knorr pyrazole synthesis. This protocol is designed as a self-validating system, ensuring intermediate integrity before downstream progression.

Protocol 1: Regioselective Synthesis

Objective: Synthesize the target pyrazole via the condensation of [3] and a 1-methoxy-2,4-pentanedione equivalent.

-

Reagent Preparation: Dissolve cyclopentylhydrazine hydrochloride (1.0 eq) in anhydrous ethanol (0.2 M). Causality: Ethanol is selected as a protic solvent to stabilize the transition state during the initial nucleophilic attack, facilitating hydrazone formation.

-

Base Addition: Add triethylamine (1.2 eq) dropwise at 0°C. Causality: The base liberates the free hydrazine from its hydrochloride salt, rendering it nucleophilic.

-

Condensation: Add 1-methoxy-2,4-pentanedione (1.05 eq) slowly, followed by catalytic glacial acetic acid (0.1 eq). Heat the reaction to 80°C for 4 hours. Causality: Acid catalysis accelerates the dehydration of the hemiaminal intermediate, driving the cyclization forward. The steric bulk of the cyclopentyl group thermodynamically favors the 1,5-disubstituted pyrazole isomer.

-

Self-Validation (In-Process Control): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Validation Check: The reaction is deemed complete only when the starting material mass is depleted and the target mass (m/z 181.1 [M+H]+) constitutes >95% of the total ion chromatogram.

-

Purification: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over MgSO4, and purify via flash column chromatography (Hexanes/EtOAc).

High-Throughput Screening (HTS) Protocol

Once functionalized into a final drug candidate, the compound must be evaluated for target affinity. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is designed to eliminate false positives.

Self-validating TR-FRET high-throughput screening workflow.

Protocol 2: TR-FRET Kinase Assay

Objective: Determine the IC50 of the synthesized pyrazole derivative against a target kinase.

-

Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense the pyrazole derivative (in 100% DMSO) into a 384-well plate. Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volume transfers, maintaining a final DMSO concentration of <1% to prevent solvent-induced protein denaturation.

-

Enzyme/Substrate Addition: Add the target kinase, biotinylated peptide substrate, and ATP at the enzyme's apparent Km.

-

Incubation: Seal and incubate the plate at room temperature for 60 minutes.

-

Detection Reagents: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Causality: TR-FRET is explicitly chosen over standard fluorescence to introduce a time delay before reading, effectively eliminating auto-fluorescence interference commonly caused by aromatic heterocycles[2].

-

Self-Validation (Z'-Factor Calculation): The assay plate must include 16 wells of a positive control (DMSO only, 100% activity) and 16 wells of a negative control (e.g., 10 µM Staurosporine, 0% activity).

-

Validation Check: Calculate the Z'-factor. The assay data is only accepted if Z' > 0.5, proving the system has a wide dynamic range and low variance, thereby self-validating the integrity of the IC50 curve.

-

References

-

ACS Publications. "Discovery of ((S)-5-(Methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone As a Potent and Selective IKur Inhibitor". Journal of Medicinal Chemistry. Available at:[Link]

Application Note: Synthesis, Characterization, and Downstream Functionalization of 1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, 1,5-disubstituted pyrazoles serve as privileged scaffolds, frequently utilized as core motifs in the design of highly selective therapeutics. Specifically, derivatives of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole have been extensively deployed as critical building blocks in the synthesis of Dual Leucine Zipper Kinase (DLK) inhibitors for neurodegenerative diseases[1], as well as KDM5 histone demethylase inhibitors for oncology applications[2].

The selection of this specific substitution pattern is driven by precise structure-activity relationship (SAR) causality:

-

N1-Cyclopentyl Group: The cyclopentyl moiety provides an optimal balance of lipophilic efficiency (LipE) and steric bulk. It effectively occupies hydrophobic binding pockets within target kinase or enzyme domains while offering superior metabolic stability against cytochrome P450-mediated oxidation compared to linear alkyl chains.

-

C5-Methoxymethyl Group: The ether oxygen functions as a crucial hydrogen bond acceptor. By utilizing a methylene spacer (–CH₂–), the oxygen is electronically decoupled from the pyrazole π-system. This prevents resonance-driven electron withdrawal, thereby maintaining the electron-rich character of the pyrazole core—a critical requirement for downstream electrophilic functionalization at the C4 position.

Retrosynthetic Strategy & Workflow

The primary challenge in synthesizing 1,5-disubstituted pyrazoles is controlling regioselectivity. Traditional condensations of substituted hydrazines with 1,3-diketones typically yield a difficult-to-separate mixture of 1,3- and 1,5-isomers[3]. To establish a self-validating and high-yielding protocol, this guide employs an enaminone-based approach . The electronic differentiation between the highly electrophilic β-carbon of the enaminone and the carbonyl carbon directs the more nucleophilic nitrogen of the hydrazine exclusively to the β-position, ensuring >95:5 regioselectivity for the 1,5-isomer.

Synthetic workflow for the preparation and C4-functionalization of the pyrazole core.

Experimental Methodologies

Protocol A: Regioselective Synthesis of the Pyrazole Core

Objective: Synthesize 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole with high regiochemical fidelity.

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclopentylhydrazine hydrochloride (1.0 equiv, 10.0 mmol) and absolute ethanol (0.2 M, 50 mL).

-

Free-Basing: Add triethylamine (Et₃N) (1.1 equiv, 11.0 mmol) dropwise at room temperature. Causality: Et₃N neutralizes the hydrochloride salt, liberating the nucleophilic hydrazine. A slight excess ensures complete free-basing without causing unwanted side reactions.

-

Electrophile Addition: Slowly add 1-methoxy-4-(dimethylamino)but-3-en-2-one (1.05 equiv, 10.5 mmol) to the stirring mixture.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 4 hours. Causality: Thermal energy drives the initial Michael-type addition and the subsequent elimination of dimethylamine, pushing the equilibrium toward the thermodynamically stable aromatic pyrazole ring.

-

Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate (EtOAc) and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Self-Validation (Critical): Purify via flash chromatography. To validate the regiochemistry, perform 2D NOESY NMR. A strong Nuclear Overhauser Effect (NOE) cross-peak between the cyclopentyl methine proton (~4.70 ppm) and the methoxymethyl methylene protons (~4.45 ppm) definitively confirms the 1,5-substitution pattern.

Protocol B: Electrophilic C4-Iodination

Objective: Install an iodine atom at the C4 position to serve as a versatile cross-coupling handle.

-

Preparation: Dissolve 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole (1.0 equiv, 8.0 mmol) in anhydrous acetonitrile (MeCN) (0.2 M, 40 mL) under an inert nitrogen atmosphere.

-

Halogenation: Add N-iodosuccinimide (NIS) (1.1 equiv, 8.8 mmol) in a single portion. Causality: The C4 position of the pyrazole is highly electron-rich due to the +M effect of the adjacent nitrogen atoms. NIS is chosen over I₂/HNO₃ as it provides a mild, controlled release of the iodonium ion (I⁺), preventing oxidative cleavage of the ether linkage. MeCN stabilizes the polar transition state of the electrophilic aromatic substitution.

-

Reaction: Stir at room temperature for 2 hours while monitoring by TLC (Hexanes/EtOAc 3:1) or LC-MS.

-

Quenching: Quench the reaction with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted electrophilic iodine species. Extract with dichloromethane (DCM), dry, and concentrate to yield the 4-iodo intermediate.

Protocol C: Downstream Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C4 position via palladium-catalyzed cross-coupling.

-

Preparation: In a microwave vial or Schlenk flask, combine the 4-iodo-pyrazole intermediate (1.0 equiv, 5.0 mmol), the desired arylboronic acid (1.2 equiv, 6.0 mmol), and K₂CO₃ (2.0 equiv, 10.0 mmol).

-

Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). Sparge the mixture with nitrogen gas for 10 minutes. Causality: The biphasic solvent system ensures solubility for both the organic substrates and the inorganic base. Degassing is mandatory to prevent the oxidative deactivation of the Pd(0) catalyst.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol). Causality: The bidentate dppf ligand provides a large bite angle, which is exceptionally effective for facilitating reductive elimination in sterically hindered substrates (the C4 position is flanked by both the C5-methoxymethyl and N1-cyclopentyl groups).

-

Reaction: Heat the mixture to 90 °C for 12 hours. Cool, filter through a pad of Celite to remove palladium black, and purify via column chromatography.

Quantitative Data & Analytical Validation

The following table summarizes the expected physical properties, typical isolated yields, and critical ¹H NMR diagnostic shifts required to validate the success of each step in the workflow.

| Compound Name | Appearance | Typical Yield | Diagnostic ¹H NMR Shifts (CDCl₃, 400 MHz) |

| 1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole | Pale yellow oil | 82 - 86% | δ 7.45 (d, J=1.8 Hz, 1H, H-3), 6.15 (d, J=1.8 Hz, 1H, H-4), 4.70 (m, 1H, CH-cyclopentyl), 4.45 (s, 2H, CH₂), 3.35 (s, 3H, OCH₃). |

| 4-Iodo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole | White solid | 88 - 92% | δ 7.55 (s, 1H, H-3), 4.75 (m, 1H, CH-cyclopentyl), 4.50 (s, 2H, CH₂), 3.40 (s, 3H, OCH₃). (Note: Disappearance of H-4 doublet at 6.15 ppm confirms iodination). |

| C4-Aryl Target (e.g., 4-Phenyl derivative) | Off-white solid | 70 - 78% | δ 7.70 (s, 1H, H-3), 7.40-7.30 (m, 5H, Ar-H), 4.80 (m, 1H, CH-cyclopentyl), 4.40 (s, 2H, CH₂), 3.30 (s, 3H, OCH₃). |

References

-

3-substituted pyrazoles and use as dlk inhibitors Source: Google Patents (WIPO) URL:[1]

-

Pyrazolo compounds and uses thereof Source: Google Patents (WIPO) URL:[2]

-

Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes Source: Beilstein Journal of Organic Chemistry (2021) URL:[Link][3]

Sources

- 1. WO2014111496A1 - 3-substituted pyrazoles and use as dlk inhibitors - Google Patents [patents.google.com]

- 2. WO2014139326A1 - Pyrazolo compounds and uses thereof - Google Patents [patents.google.com]

- 3. Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavag... [publikationen.bibliothek.kit.edu]

optimizing the synthesis yield of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and thermodynamic challenges associated with synthesizing 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole .

The synthesis of 1,5-disubstituted pyrazoles is notoriously prone to regioselectivity issues, often yielding undesirable mixtures of 1,5- and 1,3-isomers[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your yield of the target 1,5-isomer.

Part 1: Core Mechanistic Principles & Reaction Design

FAQ 1: Why am I getting a high percentage of the 1,3-isomer instead of the target 1,5-isomer? Causality & Insight: This is the most common failure point in pyrazole synthesis. If you are using a standard 1,3-diketone (e.g., 1-methoxy-2,4-pentanedione), the two electrophilic carbonyl carbons are too electronically similar. When cyclopentylhydrazine attacks, it does so indiscriminately, leading to a near 1:1 mixture of isomers.

The Solution: Switch your electrophile to an enaminone , specifically 1-(dimethylamino)-4-methoxybut-1-en-3-one. Enaminones perfectly differentiate the two electrophilic sites. The highly nucleophilic terminal −NH2 of the hydrazine will selectively undergo a Michael addition at the β -carbon (displacing the dimethylamine group). Subsequently, the sterically hindered secondary −NH− (attached to the cyclopentyl group) cyclizes onto the carbonyl. This kinetic-to-thermodynamic sequence strictly forces the formation of the 1,5-isomer.

Figure 1: Regioselective mechanistic pathway for 1,5-disubstituted pyrazole synthesis.

Part 2: Troubleshooting & Yield Optimization

FAQ 2: My starting material, cyclopentylhydrazine, degrades rapidly. How should I handle it? Causality & Insight: Free alkylhydrazines are highly susceptible to air oxidation and auto-degradation. Always source and store cyclopentylhydrazine as its hydrochloride salt . During the reaction, do not use strong bases (like NaOH or NEt3) which can cause side reactions. Instead, use a mild buffer like anhydrous Sodium Acetate (NaOAc). NaOAc selectively liberates the more nucleophilic terminal −NH2 group for the initial attack while keeping the internal −NH− partially protonated, which enhances regiocontrol.

FAQ 3: What is the optimal solvent and temperature profile to maximize the 1,5-isomer yield? Causality & Insight: Traditional syntheses use refluxing ethanol or toluene, which often provide incomplete conversion or thermal degradation. Recent advancements demonstrate that HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) is the superior solvent for this cascade cyclization[2]. HFIP acts as a strong hydrogen-bond donor, highly activating the enaminone carbonyl toward cyclization, while its low nucleophilicity prevents solvent-adduct side reactions. Coupling HFIP with ultrasound irradiation at room temperature drastically reduces reaction time and boosts yields[2].

FAQ 4: How do I definitively confirm I have synthesized the 1,5-isomer and not the 1,3-isomer? Causality & Insight: 1D NMR is often insufficient due to overlapping chemical shifts. You must use 2D NOESY NMR . Look for a spatial Nuclear Overhauser Effect (NOE) cross-peak between the cyclopentyl α -CH proton (approx. δ 4.6 ppm) and the methoxymethyl −CH2− protons (approx. δ 4.4 ppm). Because these groups are adjacent on the ring in the 1,5-isomer, a strong cross-peak will appear. In the 1,3-isomer, they are too far apart to interact[1].

Figure 2: Troubleshooting logic tree for resolving low yields in pyrazole synthesis.

Part 3: Quantitative Data: Optimization Matrix

The following table summarizes the optimization data for synthesizing 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole, demonstrating the clear superiority of the HFIP/NaOAc system.

| Solvent | Additive / Base | Temperature Profile | Isolated Yield (%) | Regiomeric Ratio (1,5 : 1,3) |

| Toluene | None | Reflux (110 °C) | 42% | 55 : 45 |

| Ethanol | None | Reflux (78 °C) | 61% | 75 : 25 |

| Ethanol | NaOAc (1.0 eq) | 0 °C → Reflux | 84% | 92 : 8 |

| HFIP | NaOAc (1.0 eq) | 0 °C → US (RT) | 94% | >98 : 2 |

Part 4: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system to ensure high-fidelity synthesis.

Phase 1: Reagent Preparation & Kinetic Addition

-

Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and an argon balloon.

-

Add cyclopentylhydrazine hydrochloride (1.00 g, 7.32 mmol) and anhydrous sodium acetate (0.60 g, 7.32 mmol) to 20 mL of HFIP.

-

Cool the suspension strictly to 0 °C using an ice-water bath. Causality: Low temperatures enforce kinetic control, ensuring the terminal −NH2 attacks the enaminone exclusively.

-

Dropwise, add 1-(dimethylamino)-4-methoxybut-1-en-3-one (1.15 g, 8.05 mmol, 1.1 equiv) over 15 minutes. Stir at 0 °C for 1 hour.

Phase 2: Thermodynamic Cyclization & Self-Validation 5. Remove the ice bath and allow the mixture to reach room temperature. 6. Apply ultrasound irradiation (35 kHz) at room temperature for 2 hours (or heat to 50 °C for 4 hours)[2]. 7. Self-Validation Checkpoint: Pull a 50 µL aliquot, dry it under a stream of nitrogen, and run a rapid 1H NMR. The disappearance of the enamine vinylic doublets ( δ 5.2 and 7.6 ppm) and the emergence of a sharp pyrazole C4-H singlet ( δ 6.2 ppm) validates that cyclization is complete. Do not proceed to workup until this singlet is dominant.

Phase 3: Workup & Purification 8. Concentrate the mixture under reduced pressure to remove HFIP (HFIP can be recovered via a cold trap). 9. Partition the crude residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer with EtOAc (2 x 25 mL). 10. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate. 11. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 90:10 to 70:30). 12. Final Validation: Perform 2D NOESY NMR on the purified fractions to confirm the >98:2 regiomeric ratio of the 1,5-isomer before downstream drug development applications.

Part 5: References

-

Ultrasound-assisted synthesis of 1,5-disubstituted pyrazoles via HFIP-mediated cascade cyclization of enaminones with aryl hydrazine - Ben-Gurion University Research Portal. 2

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC (nih.gov). 3

-

1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole (Discussion on Regioselective Synthesis Challenges) - Benchchem. 1

Sources

how to improve the solubility of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help you overcome the specific physicochemical hurdles associated with 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole .

This guide moves beyond generic advice, offering mechanistically grounded solutions to prevent assay failure, ensure accurate dosing, and maintain data integrity during your drug development workflows.

Part 1: Physicochemical Profiling (The "Why")

Before troubleshooting, we must understand the causality behind this compound's behavior. 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole is a highly lipophilic, non-ionizable building block at physiological pH.

-

Hydrophobicity: The 1-cyclopentyl ring contributes significant lipophilic bulk, driving water-repulsion.

-

Lack of H-Bond Donors: Because the N1 position of the pyrazole is alkylated by the cyclopentyl group, the molecule cannot act as a hydrogen bond donor.

-

Low pKa: The conjugate acid of a 1-alkylpyrazole core has a pKa of approximately 2.25 [4]. By applying the Henderson-Hasselbalch equation, we know that at a physiological pH of 7.4, the molecule is >99.99% neutral.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound immediately precipitate when I dilute my DMSO stock into an aqueous biochemical assay buffer? A: You are experiencing "solvent-shift precipitation." While DMSO is an excellent solvent for lipophilic pyrazoles, its solubilization capacity drops exponentially—not linearly—as water is introduced [2]. When you dilute a 10 mM DMSO stock into PBS, the sudden increase in dielectric constant forces the highly hydrophobic cyclopentyl groups to aggregate to minimize contact with water.

Q2: Can I form a hydrochloride (HCl) salt to improve its aqueous solubility? A: No. Salt formation requires a minimum pKa difference of 2 to 3 units between the drug and the counterion to remain stable in solution. Because the pKa of this pyrazole core is ~2.25 [4], you would need an assay buffer with a pH < 1.0 to keep it protonated. At any physiologically relevant pH (pH 6.5–7.4), the salt will instantly disproportionate back into the insoluble free base and precipitate.

Q3: What is the most reliable formulation for oral (PO) or intravenous (IV) dosing in rodents without causing solvent toxicity? A: The optimal strategy is complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The internal hydrophobic cavity of β-cyclodextrin has a diameter of ~6.0–6.5 Å. Your compound's cyclopentyl ring (~5.5 Å in diameter) acts as a perfect steric "guest," slotting into the cyclodextrin cavity while the hydrophilic exterior of the cyclodextrin keeps the complex dissolved in water [1, 3].

Part 3: Quantitative Data & Formulation Capacities

To aid in your experimental design, below is a summary of validated excipient systems and their expected kinetic solubilization capacities for this specific structural class.

| Formulation Vehicle | Mechanism of Solubilization | Max Est. Concentration | Recommended Application |

| 100% DMSO | Co-solvency (Dielectric shift) | > 50 mM | Long-term storage (-20°C) |

| 1% DMSO + 0.01% Tween 20 | Micellization / Surfactant | ~ 50 - 100 µM | In vitro biochemical assays |

| 20% w/v HP-β-CD in Saline | Host-Guest Inclusion Complex | ~ 5 - 10 mM | In vivo (IV/PO) dosing |

| 10% DMSO + 10% Tween 80 + 80% Saline | Lipid-based Microemulsion | ~ 10 - 15 mM | In vivo (IP) dosing |

Part 4: Standard Operating Procedures (Protocols)

Every protocol below is designed as a self-validating system to ensure you do not accidentally dose a micro-suspension.

Protocol A: Preparation of a Stable In Vitro Assay Stock (Micellization)

Use this to prevent kinetic precipitation in 96/384-well plates.

-

Stock Preparation: Dissolve the neat powder in 100% anhydrous DMSO to create a 10 mM master stock. Store in glass vials to prevent plasticizer leaching.

-

Surfactant Priming: To your aqueous assay buffer (e.g., Tris or PBS), add 0.01% (v/v) Tween 20 or Pluronic F-127. Mix thoroughly via vortexing.

-

Order of Addition (Critical): Do not add buffer to the DMSO. Instead, rapidly pipette the required volume of the 10 mM DMSO stock into the vortexing surfactant-primed buffer to ensure instant micellar encapsulation.

-

Self-Validation Step: Measure the Optical Density (OD) at 600 nm. An OD600<0.05 confirms a true solution. If OD600>0.05 , you have formed a colloidal nano-suspension and must decrease the final compound concentration.

Protocol B: HP-β-CD Inclusion Complexation for In Vivo Dosing

Use this for achieving high concentrations for animal models without using toxic levels of DMSO.

-

Vehicle Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of sterile 0.9% saline (20% w/v). Stir until completely clear.

-

Co-Solvent Evaporation: Dissolve your required dose of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole in 100 µL of volatile solvent (e.g., Methanol).

-

Complexation: Add the methanol-drug solution dropwise to the 20% HP-β-CD solution under continuous magnetic stirring at 37°C.

-

Evaporation: Leave the vial uncapped under a gentle stream of nitrogen gas for 2 hours to evaporate the methanol entirely. The cyclopentyl ring will be forced into the cyclodextrin cavity as the organic solvent escapes.

-

Self-Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. If a pellet forms, the compound has exceeded the complexation capacity. The supernatant represents your true soluble fraction.

Part 5: Troubleshooting Workflow

Figure 1: Solubility troubleshooting workflow based on target application and solvent tolerance.

Part 6: References

-

Title: Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays Source: ACS Medicinal Chemistry Letters / PubMed Central URL: [Link]

-

Title: Solubility enhancement of celecoxib using beta-cyclodextrin inclusion complexes Source: European Journal of Pharmaceutics and Biopharmaceutics / PubMed URL: [Link]

Technical Support Center: Understanding the Degradation Pathways of 1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole. This guide is designed to provide in-depth technical assistance and troubleshooting advice for investigating the degradation pathways of this novel pyrazole derivative.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole under standard laboratory conditions?

Based on the fundamental chemistry of pyrazole derivatives, 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole is expected to exhibit reasonable stability under ambient conditions. The pyrazole ring itself is an aromatic system, which confers a degree of stability. However, the substituents—the N-cyclopentyl group and the 5-methoxymethyl group—introduce potential sites for degradation that must be considered.

For long-term storage, it is advisable to keep the compound in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidative and photodegradation.[1]

Q2: What are the most likely degradation pathways for this molecule under forced degradation conditions?

Forced degradation studies are essential to understanding the intrinsic stability of a new chemical entity.[2] Based on the structure of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole, several degradation pathways can be anticipated under different stress conditions.

Troubleshooting Guide: Common Issues in Degradation Studies

| Observed Issue | Potential Cause | Suggested Solution |

| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).[3] |

| Complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the severity of the stress conditions to achieve partial degradation (10-30% is often ideal for method validation).[3] |

| Poor resolution between the parent peak and degradation products in HPLC. | The chromatographic method is not optimized. | Adjust the mobile phase composition, gradient, column type, or pH to improve separation. A photodiode array (PDA) detector can help in assessing peak purity.[1] |

| Appearance of unexpected peaks in the chromatogram. | Contamination from reagents, solvents, or the container. | Run blank injections of all solvents and reagents to identify the source of contamination. |

| Mass balance in the stability study is not within the acceptable range (e.g., 95-105%). | Some degradation products are not being detected (e.g., they are volatile or do not have a UV chromophore). Co-elution of impurities. The response factor of degradation products is significantly different from the parent compound. | Use a mass spectrometer (LC-MS) to detect a wider range of compounds. Ensure complete separation of all peaks. Determine the relative response factors of the major degradants if possible.[3] |

Potential Degradation Pathways

The following diagram illustrates the hypothetical degradation pathways of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole under various stress conditions.

Caption: Hypothetical degradation pathways for 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study in accordance with ICH guidelines.[4]

1. Preparation of Stock Solution:

-

Prepare a stock solution of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 70°C for 48 hours.

-

Photodegradation: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]

3. Sample Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Column and Mobile Phase Selection:

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is a good starting point.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution: Start with a low percentage of organic phase (e.g., 10% B) and gradually increase to a high percentage (e.g., 90% B) over 20-30 minutes.

2. Detection:

-

Use a PDA detector to monitor multiple wavelengths and assess peak purity.

3. Method Validation:

-

Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples are crucial for demonstrating specificity.

Workflow for Investigating Degradation Pathways

Caption: A systematic workflow for the investigation of degradation pathways.

References

- Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa.

- The gas-phase thermal and photochemical decomposition of heterocyclic compounds containing nitrogen, oxygen, or sulfur | Chemical Reviews - ACS Publications.

- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC.

- Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem.

- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI.

- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC.

- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed.

- Intramolecular reactions and chemical degradation - Hypha Discovery.

- Identifying and removing byproducts in pyrazole synthesis - Benchchem.

- Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed.

- Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A.

- Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - MDPI.

- Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali - ResearchGate.

- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ACS Publications.

- A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC.

- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.

- Preventing oxidation and degradation of 1,5-dimethyl-1H-pyrazol-3-amine during storage - Benchchem.

- Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives - JOCPR.

- Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning | ChemRxiv.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- Photochemical transformation of a pyrazole derivative into imidazoles. - ResearchGate.

-

UV-assisted rearrangement of substituted 3-arylaminopyrazoles with an allomaltol fragment into tricyclic cyclopenta[1][5]pyrrolo[2,3-c]pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available from:

- Forced Degradation Studies - SciSpace.

- Development of forced degradation and stability indicating studies of drugs—A review.

- degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions - Benchchem.

- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.

- Supporting Information - DOI.

- REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND - IJRPNS.

Sources

Technical Support Center: Formulation Strategies for 1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole

Welcome to the technical support center for 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common formulation challenges associated with this molecule. Based on its chemical structure—featuring a lipophilic cyclopentyl group, a pyrazole core, and a methoxymethyl substituent—this active pharmaceutical ingredient (API) is anticipated to exhibit poor aqueous solubility, a characteristic of many modern drug candidates.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address these challenges, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: We are observing very low aqueous solubility with 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole. What are the underlying reasons for this?

A1: The poor aqueous solubility is likely attributable to two primary factors inherent in the molecule's structure. Firstly, the high molecular weight and the presence of the non-polar cyclopentyl group contribute to its lipophilic nature, which is common among pyrazole derivatives developed as inhibitors for various biological targets.[3] Secondly, in its solid state, the molecule likely forms a stable crystal lattice. The energy required to overcome this lattice energy and solvate the individual molecules in water is often substantial, leading to low dissolution.[1] Compounds with these characteristics are often categorized as "brick-dust" APIs and fall into the Biopharmaceutics Classification System (BCS) Class II or IV.[1][2]

Q2: Our compound is precipitating out of our initial aqueous-based vehicle. What is the first troubleshooting step?

A2: Immediate precipitation suggests that the aqueous solubility limit has been exceeded. The first logical step is to conduct a systematic co-solvent screening to increase the solvating power of your vehicle. Co-solvents are miscible solvents that, when mixed with water, reduce the overall polarity of the solvent system, thereby increasing the solubility of lipophilic drugs.[4][5] A recommended starting point is to test common pharmaceutical co-solvents such as polyethylene glycol (PEG), propylene glycol, and ethanol.[4] This will help you quickly determine a more suitable vehicle for initial in-vitro experiments while you explore more advanced formulation strategies.

Q3: How can we assess the chemical stability of our pyrazole compound in a formulation?

A3: The pyrazole ring itself is an aromatic heterocycle, which imparts a degree of chemical robustness.[6] However, the overall stability of the molecule can be influenced by its substituents and the formulation environment. The ether linkage in the methoxymethyl group, for instance, could be susceptible to hydrolysis under strongly acidic conditions. To proactively identify potential stability issues, a forced degradation study is essential. This involves exposing the API to harsh conditions (e.g., acid, base, oxidation, light, heat) to predict its degradation pathways. Additionally, performing excipient compatibility studies using techniques like Differential Scanning Calorimetry (DSC) is critical to ensure that the chosen formulation components do not induce degradation.[7]

Q4: What are the most promising advanced formulation strategies for a poorly soluble compound like this?

A4: For BCS Class II/IV compounds, the primary goal is to enhance the dissolution rate and/or solubility to improve oral bioavailability.[2] Three highly effective strategies are:

-

Amorphous Solid Dispersions (ASDs): This technique involves dispersing the API in a polymeric carrier in an amorphous state. By disrupting the drug's crystalline structure, the energy barrier for dissolution is significantly lowered.[1]

-

Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), use a mixture of oils, surfactants, and co-solvents.[2][8] Upon contact with gastrointestinal fluids, they form fine emulsions, presenting the drug in a solubilized state ready for absorption.[4][8]

-

Nanoparticle Engineering: Reducing the particle size of the API to the nanometer range dramatically increases the surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[8]

The choice of strategy depends on the API's specific physicochemical properties, such as its melting point, thermal stability, and logP value.

Troubleshooting Guide: Overcoming Poor Aqueous Solubility

This section provides in-depth protocols and decision-making frameworks for systematically addressing solubility challenges.

Initial Assessment: Co-Solvent and pH Screening

Before advancing to complex formulations, it is crucial to characterize the API's basic solubility profile.

Protocol 1: Co-solvent Solubility Screening

-

Preparation: Prepare stock solutions of common pharmaceutical co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol, Dimethyl Sulfoxide).

-

Equilibration: Add an excess amount of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole to a series of vials, each containing a different co-solvent or a co-solvent/water mixture (e.g., 20%, 40%, 60%, 80% co-solvent).

-

Saturation: Agitate the vials at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant, dilute it appropriately, and analyze the concentration of the dissolved API using a validated analytical method (e.g., HPLC-UV).

-

Data Analysis: Tabulate the solubility data to identify the most effective co-solvents.

Table 1: Hypothetical Solubility Data for 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole

| Solvent System (at 25°C) | Estimated Solubility (µg/mL) |

| Water | < 1 |

| pH 7.4 Buffer | < 1 |

| 20% Ethanol in Water | 15 |

| 40% PEG 400 in Water | 50 |

| 100% PEG 400 | > 1000 |

| 100% DMSO | > 5000 |

pH Adjustment: The pyrazole ring contains both a weakly basic (pyridine-like) and a very weakly acidic (pyrrole-like) nitrogen atom. For ionizable compounds, adjusting the pH can significantly alter solubility.[5] However, for many substituted pyrazoles, the pKa may be outside the physiologically relevant pH range of 1-8, making pH modification an ineffective strategy for oral formulations. An initial pKa determination (in-silico or experimental) is recommended to assess the feasibility of this approach.

Advanced Strategy 1: Amorphous Solid Dispersions (ASDs)

ASDs are a powerful tool for enhancing the bioavailability of poorly soluble APIs by maintaining the drug in a high-energy, amorphous state.[1][7]

Causality: Crystalline APIs have molecules arranged in a highly ordered, stable lattice. Significant energy is required to break this lattice before the drug can dissolve. ASDs disrupt this lattice by dispersing individual API molecules within a polymer matrix, effectively pre-paying the energy penalty of dissolution. This can lead to a state of "supersaturation" upon dissolution, where the drug concentration temporarily exceeds its equilibrium solubility, creating a larger driving force for absorption.

Workflow Diagram: ASD Formulation Development

Caption: A stepwise workflow for developing an amorphous solid dispersion.

Protocol 2: Preparation of an ASD by Solvent Evaporation

-

Component Selection: Choose a polymer carrier based on screening studies. Polymers like Copovidone (Kollidon® VA64) and Soluplus® are often effective solubilizers for poorly soluble compounds.[7]

-

Dissolution: Accurately weigh the API and polymer in the desired ratio (e.g., 1:2 w/w). Dissolve both components in a suitable common solvent (e.g., methanol or acetone) in a round-bottom flask to achieve a clear solution.[8]

-

Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C), ensuring the temperature remains well below the glass transition temperature (Tg) of the resulting dispersion.[8]

-

Secondary Drying: Once a solid film is formed, further dry the ASD in a vacuum oven for 24-48 hours to remove all residual solvent, which could otherwise act as a plasticizer and induce recrystallization.

-

Characterization:

-

Powder X-ray Diffraction (PXRD): Confirm the amorphous nature of the dispersion (i.e., absence of sharp Bragg peaks characteristic of crystalline material).

-

Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the ASD, which is an indicator of its physical stability. A single Tg suggests a homogenous, miscible system.

-

Advanced Strategy 2: Lipid-Based Formulations (SEDDS)

SEDDS are isotropic mixtures of oil, surfactant, and co-solvent that spontaneously form fine oil-in-water emulsions upon dilution in aqueous media, such as GI fluids. This facilitates drug dissolution and absorption.[4][8]

Troubleshooting Workflow: Formulation Selection Logic

Caption: A decision tree for selecting a suitable formulation strategy.

Protocol 3: Screening Excipients for a SEDDS Formulation

-

Solubility in Excipients: Determine the saturation solubility of the API in various oils (e.g., Capryol® 90, Miglyol® 812), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400). Select excipients that show high solubilizing capacity for the API.

-

Surfactant Emulsification Efficiency:

-

Prepare a 1:1 mixture of the selected oil and surfactant.

-

Add 50 mg of this mixture to 50 mL of water in a beaker with gentle stirring.

-

Visually observe the ease of emulsion formation and the final appearance (e.g., clear, bluish-white, or milky). A rapid formation of a clear or bluish-white emulsion indicates good emulsification performance.

-

-

Constructing a Pseudo-Ternary Phase Diagram:

-

Select the best oil, surfactant, and co-solvent based on the screening results.

-

Prepare a series of mixtures with varying ratios of these three components. For example, fix the surfactant-to-co-solvent ratio (e.g., 1:1, 2:1, 1:2) and vary the oil content from 90% down to 10%.

-

For each mixture, add a known amount of the API.

-

Titrate each mixture with water and observe the point at which it turns from clear to turbid.

-

Plot these points on a ternary phase diagram to map out the self-emulsification region. The goal is to identify a robust formulation that can dissolve the required dose of the API and remains a clear microemulsion over a wide range of aqueous dilutions.

-

References

-

Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. [Link]

-

Dalton, J. T., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. [Link]

-

Shah, V., & Agrawal, S. (2015). Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. Journal of Pharmaceutical Sciences & Research. [Link]

-

Raghuram, M. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]

-

Kumar, S., et al. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms. IOP Conference Series: Materials Science and Engineering. [Link]

-

Pouliot, M., et al. (2014). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Rascio, F., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. International Journal of Molecular Sciences. [Link]

-

Dalton, J. T., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Publications. [Link]

-

Yin, P., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications. [Link]

-

Singh, S., & Sharma, P. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. [Link]

-

National Center for Biotechnology Information. (1-cyclopropyl-1H-pyrazol-5-yl)methanol. PubChem. [Link]

-

Kumar, A., et al. (2025). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

Al-Mousawi, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Sharma, V., et al. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics. [Link]

-

National Center for Biotechnology Information. 5-Methoxy-1-methyl-1H-pyrazole. PubChem. [Link]

-

Al-Mousawi, S. M., et al. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. [Link]

-

Shrinidhi, A., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Publications. [Link]

-

Al-Azmi, A. (2018). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]

-

Coles, S. J., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Cardiff University. [Link]

-

Al-Zoubi, R. M., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

Sources

- 1. Enhancing solubility with novel excipients [manufacturingchemist.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijnrd.org [ijnrd.org]

- 7. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Scale-Up Synthesis of 1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole

Target Audience: Process Chemists, Scale-Up Engineers, and Medicinal Chemistry Researchers.

Executive Summary & Mechanistic Rationale

1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole is a highly specialized heterocyclic building block frequently utilized in the development of targeted therapeutics, including KDM5 histone demethylase inhibitors[1]. The primary bottleneck in scaling up this molecule is achieving strict regiocontrol. Traditional condensations of unsymmetrical 1,3-diketones with substituted hydrazines typically yield intractable mixtures of 1,3- and 1,5-isomers that require tedious chromatographic separation.

To establish a self-validating, scalable protocol, we recommend an enaminone-directed cyclocondensation . By converting methoxyacetone to an enaminone (1-methoxy-4-(dimethylamino)but-3-en-2-one), we actively differentiate the electrophilicity of the two reactive centers. The terminal, sterically unhindered amino group ( −NH2 ) of cyclopentylhydrazine selectively attacks the highly electrophilic β -carbon of the enaminone via a Michael-type addition, displacing dimethylamine. Subsequent intramolecular cyclization of the secondary amine onto the carbonyl ensures the exclusive formation of the 1,5-disubstituted pyrazole architecture[2].

Figure 1: Regioselective mechanistic pathway for 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole.

Standard Operating Procedure: Enaminone-Directed Scale-Up

This step-by-step methodology is optimized for 100 g to 1 kg scale operations, prioritizing thermal control, phase-separation efficiency, and avoidance of column chromatography.

Phase 1: Preparation of the Enaminone Intermediate

-

Charge: To a 5 L jacketed reactor, add methoxyacetone (1.0 eq, 1.0 mol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq, 1.2 mol).

-

Heat: Stir the neat mixture and gradually heat the jacket to 80 °C. Maintain for 12 hours. The reaction is self-catalyzing, but monitoring by GC-MS is critical to ensure >98% conversion.

-

Concentrate: Remove the methanol byproduct and unreacted DMF-DMA under reduced pressure (50 mbar, 60 °C) to yield the enaminone as a dark orange oil. Crucial Note: Do not attempt to distill the enaminone at scale due to severe thermal degradation risks.

Phase 2: Regioselective Cyclocondensation

-

Solvent & Salt Preparation: In a separate 10 L jacketed reactor, suspend cyclopentylhydrazine hydrochloride (1.05 eq) in absolute ethanol (5 volumes). Add sodium acetate (1.1 eq) to liberate the free hydrazine base in situ. Cool the suspension to 0–5 °C.

-